molecular formula C20H18F8O6S2 B1621463 1,6-Bis(4-tosyloxy)-1H,1H,6H,6H-perfluorohexane CAS No. 58191-47-2

1,6-Bis(4-tosyloxy)-1H,1H,6H,6H-perfluorohexane

Cat. No.: B1621463
CAS No.: 58191-47-2
M. Wt: 570.5 g/mol
InChI Key: AUPIAASLCWDXDK-UHFFFAOYSA-N
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Description

1,6-Bis(4-tosyloxy)-1H,1H,6H,6H-perfluorohexane: is a fluorinated organic compound with the molecular formula C20H18F8O6S2 and a molecular weight of 570.5 g/mol. This compound is characterized by its unique structure, which includes multiple fluorine atoms and sulfonyloxy groups, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

the synthesis likely involves advanced organic synthesis techniques, including the use of fluorinating agents and sulfonylation reactions.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of sulfonyloxy groups.

    Oxidation and Reduction: The fluorinated structure may undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex fluorinated molecules. Its unique structure makes it valuable for studying the effects of fluorination on chemical reactivity and stability.

Biology and Medicine

In biology and medicine, fluorinated compounds are often explored for their potential use in drug development. The presence of fluorine atoms can enhance the bioavailability and metabolic stability of pharmaceutical compounds.

Industry

In the industrial sector, fluorinated compounds are used in the production of specialty materials, including high-performance polymers and surfactants. The unique properties of 1,6-Bis(4-tosyloxy)-1H,1H,6H,6H-perfluorohexane make it a candidate for such applications.

Mechanism of Action

The mechanism of action of 1,6-Bis(4-tosyloxy)-1H,1H,6H,6H-perfluorohexane is not well-documentedThe presence of sulfonyloxy groups may also facilitate interactions with specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    Cresols: Cresols are methylphenols with similar aromatic structures but lack fluorine atoms and sulfonyloxy groups.

    4,4’-Dichlorobenzophenone: This compound has a similar aromatic structure but contains chlorine atoms instead of fluorine.

Uniqueness

The uniqueness of 1,6-Bis(4-tosyloxy)-1H,1H,6H,6H-perfluorohexane lies in its high degree of fluorination and the presence of sulfonyloxy groups. These features confer unique chemical and physical properties, making it distinct from other similar aromatic compounds.

Properties

IUPAC Name

[2,2,3,3,4,4,5,5-octafluoro-6-(4-methylphenyl)sulfonyloxyhexyl] 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F8O6S2/c1-13-3-7-15(8-4-13)35(29,30)33-11-17(21,22)19(25,26)20(27,28)18(23,24)12-34-36(31,32)16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUPIAASLCWDXDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(C(C(C(COS(=O)(=O)C2=CC=C(C=C2)C)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F8O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60382096
Record name 2,2,3,3,4,4,5,5-Octafluorohexane-1,6-diyl bis(4-methylbenzene-1-sulfonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

570.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58191-47-2
Record name 2,2,3,3,4,4,5,5-Octafluorohexane-1,6-diyl bis(4-methylbenzene-1-sulfonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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